molecular formula C15H13ClO2 B8636830 (4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone CAS No. 56394-67-3

(4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone

Cat. No. B8636830
CAS RN: 56394-67-3
M. Wt: 260.71 g/mol
InChI Key: XMLUJUUALYEAIU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56394-67-3

Product Name

(4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(4-chlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-8-14(17)13(9-10)15(18)11-4-6-12(16)7-5-11/h3-9,17H,2H2,1H3

InChI Key

XMLUJUUALYEAIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminium chloride (267 g) was added in portions over 30 minutes to a stirred solution of 4-ethylphenol (122.1 g.) and 4-chlorobenzoyl chloride (140 ml.) in dry 1,1,2,2-tetrachloroethane (800 ml.). The mixture was heated at 105° C. for 22 hours with stirring, and on cooling a mixture of ice (600 g) and concentrated hydrochloric acid was added slowly. A vigorous reaction occurred and some material was lost. The remaining material was separated, the aqueous fraction extracted twice with chloroform (200 ml.), and the combined organic layers evaporated to a dark oil which was distilled in vacuo giving two main fractions: B (17.4 g) 150°-160° C. at 0.3 mmHg; C (110.8 g) 160°-168° C. at 0.3 mmHg. The title compound was crystallised by cooling to -20° C. and recrystallised from n-hexane at 0° C. to give a yellow crystalline solid m.p. 35°-8° C.
Quantity
267 g
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reactant
Reaction Step One
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122.1 g
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reactant
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140 mL
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reactant
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800 mL
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solvent
Reaction Step One
[Compound]
Name
ice
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600 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aluminum chloride (267g) was added in portions over 30 minutes to a stirred solution of 4-ethylphenol (122.1g.) and 4-chloro-benzoyl chloride (140ml.) in dry 1,1,2,2-tetrachloroethane (800ml.). The mixture was heated at 105°C. for 22 hours with stirring, and on cooling a mixture of ice (600g) and concentrated hydrochloric acid was added slowly, A vigorous reaction occurred and some material was lost. The remaining material was separated and the aqueous fraction extracted twice with chloroform (200ml.), and the combined organic layers evaporated to a dark oil which was distilled in vacuo giving two main fractions: B (17.4g) 150°-160°C at 0.3mmHg; C (110.8g) 160°-168°C at 0.3mmHg. Both remained liquid on cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
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( 110.8g )
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Reaction Step Three

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